N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C14H25N3 |
|---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-11(2)17(12(3)4)9-8-15-14-7-6-13(5)10-16-14/h6-7,10-12H,8-9H2,1-5H3,(H,15,16) |
InChI Key |
FDFYBGPUOXYSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde and ethane-1,2-diamine.
Condensation Reaction: The aldehyde group of 5-methyl-2-pyridinecarboxaldehyde reacts with one of the amine groups of ethane-1,2-diamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The resulting amine is alkylated with isopropyl halides to introduce the isopropyl groups on the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine groups can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary amines with reduced nitrogen functionalities.
Substitution: Functionalized derivatives with various substituents on the pyridine ring or amine groups.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions in enzymes, altering their activity and leading to various biological effects. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridyl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(3-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
Uniqueness
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups on the nitrogen atoms also contributes to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
